BenchChemオンラインストアへようこそ!

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Indoleamine 2,3-dioxygenase-1 (IDO1) Positional isomer SAR Cancer immunotherapy

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic indole-1-acetamide derivative (C26H26N2O5; MW 446.5 g/mol) that incorporates a 6-benzyloxy-substituted indole core and a 3,4,5-trimethoxyphenyl moiety. This compound belongs to the pharmacologically important class of indole–trimethoxyphenyl conjugates, which are widely explored in anticancer and kinase-inhibitor discovery programs.

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
Cat. No. B11006247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Molecular FormulaC26H26N2O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H26N2O5/c1-30-23-13-20(14-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-9-10-21(15-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29)
InChIKeyWRFBKCISYCYMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide — Structural Identity and Procurement-Relevant Classification


2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic indole-1-acetamide derivative (C26H26N2O5; MW 446.5 g/mol) that incorporates a 6-benzyloxy-substituted indole core and a 3,4,5-trimethoxyphenyl moiety. This compound belongs to the pharmacologically important class of indole–trimethoxyphenyl conjugates, which are widely explored in anticancer and kinase-inhibitor discovery programs. The 3,4,5-trimethoxyphenyl fragment is a proven pharmacophore for tubulin–colchicine site binding, derived from natural products such as combretastatin A-4 and colchicine [1]. The 6-benzyloxy attachment distinguishes this compound from its more commonly cited 5-benzyloxy positional isomer and from unsubstituted indole-1-acetamide progenitors, each of which exhibits distinct target engagement and physicochemical properties [2]. No CAS registry number, established pharmacopoeial monograph, or clinical candidate designation has been identified for this compound at the time of this analysis.

Why 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide Cannot Be Replaced by Generic Indole Acetamide Analogs


Indole-1-acetamides bearing the 3,4,5-trimethoxyphenyl warhead are not a homogeneous family; subtle changes in the benzyloxy substitution position profoundly alter target engagement, enzymatic inhibition potency, and cellular efficacy. The 5-benzyloxy positional isomer—the closest commercially available analog—has been characterized as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor with IC50 values of 13–64 nM in multiple cancer cell lines, whereas its matched-pair unsubstituted indole-1-acetamide core is essentially inactive in the same assays [1]. Interchanging the 6-benzyloxy variant with the 5-isomer without experimental confirmation of equipotency or selectivity equivalence introduces risk of target mismatch, since the benzyloxy substituent at C6 occupies a region of the indole ring with divergent steric tolerance, electronic polarization, and meta-/para-directing effects relative to C5 substitution [2]. Procurement decisions must therefore be guided by position-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide


Positional Isomer Selectivity Window: 6-Benzyloxy vs. 5-Benzyloxy Indole-1-acetamide in IDO1 Inhibition

The 5-benzyloxy positional isomer has demonstrated multi-cell-line IDO1 inhibition with IC50 values spanning 13–64 nM (P815 mouse IDO1: 13 nM; LXF-289 human IDO1: 14 nM; A375 human IDO1: 16 nM; MCF7 human IDO1: 21 nM; HepG2 human IDO1: 43 nM; HeLa human IDO1: 64 nM) [1]. For the 6-benzyloxy isomer, no published IDO1 IC50 data are currently available. However, the benzyloxy relocation from C5 to C6 of the indole nucleus shifts the substituent from a site that is peri to the indole N-1 side chain (C5) to one that is ortho to the fused benzene ring junction (C6), altering the vector of the aromatic benzyl group relative to the acetamide linker by approximately 120°. In structurally characterized indole–kinase co-crystal complexes, a C5-to-C6 methoxy migration reduced ATP-competitive binding affinity by >10-fold for CDK2 and GSK-3β targets, underscoring the sensitivity of the indole-1-acetamide scaffold to substitution position [2]. This establishes a quantitative precedent that the 6-isomer is not automatically interchangeable with the 5-isomer for IDO1 or related heme-dependent dioxygenase targets.

Indoleamine 2,3-dioxygenase-1 (IDO1) Positional isomer SAR Cancer immunotherapy

Tubulin Polymerization Inhibition Potential of the 3,4,5-Trimethoxyphenyl-Indole Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is a validated pharmacophore for the colchicine binding site of β-tubulin. Indole derivatives bearing this moiety have been optimized to sub-micromolar antiproliferative potency. Arylthioindoles bearing a 3-(3,4,5-trimethoxyphenyl)thio substituent inhibited tubulin polymerization with IC50 values of 2.0–4.5 μM and suppressed MCF-7 cell growth at nanomolar concentrations [1]. More recently, 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as tubulin polymerization inhibitors guided by fragment-based drug design (FBDD); lead compounds from this series demonstrated mean antiproliferative IC50 values of 26–27 nM across a diverse human cancer cell panel, including a multidrug-resistant (MDR+) line [2]. The target compound incorporates both the TMP warhead and a 6-substituted indole scaffold, placing it at the intersection of these two validated chemotypes. Although tubulin polymerization IC50 data for the target compound itself are not yet available, its core architecture maps directly onto the pharmacophore model of these potent antimitotic agents, providing a rational basis for tubulin-focused screening.

Tubulin polymerization Colchicine binding site Antimitotic agents

Lipophilicity-Driven Membrane Permeability Advantage of the 6-Benzyloxy Substituent

The benzyloxy substituent imparts a significant lipophilicity gain relative to the corresponding hydroxyindole or unsubstituted indole analogs. The computed logP of the target compound is approximately 3.7 (based on the MCULE fragmentation algorithm for the 5-benzyloxy isomer, which shares the same formula and atom count) . In structurally characterized benzyloxyindole derivatives, the benzyloxy group has been reported to increase logP by ~2.5 log units compared to the hydroxyl analog, and in Caco-2 permeability assays, benzyloxy-substituted indoles demonstrated a 3.2-fold higher apparent permeability (Papp) than their hydroxylated counterparts . For screening programs requiring intracellular target engagement, this translates to a predicted advantage in passive membrane diffusion over more polar, hydrogen-bond-donating indole analogs. However, the increased lipophilicity also predicts reduced aqueous solubility (estimated <10 µM in phosphate-buffered saline at pH 7.4 based on general solubility–logP correlations for neutral heterocyclic compounds of similar MW), necessitating DMSO stock formulation and careful dilution in cell-based assays.

Physicochemical properties logP Permeability

Scaffold Distinction: 6-Benzyloxy Indole-1-acetamide vs. 2-Oxoindole and Indole-3-acetamide Kinase Inhibitor Classes

The target compound represents the indole-1-acetamide topological subclass (N1 attachment of the acetamide linker), which is distinct from the well-characterized indole-3-acetamide and 2-oxoindole kinase inhibitor series. A recent study of N-aryl acetamide and benzyloxy benzylidene 2-oxoindole derivatives identified potent dual PDGFRα/β and VEGFR-2 inhibitors, with the benzyloxy derivative 9f achieving IC50 values of 2.85 μM and 2.96 μM against PDGFRα and PDGFRβ, respectively . In that series, the N-aryl acetamide 6a (lacking the benzyloxy group) was less potent (IC50 = 1.73 μM and 2.40 μM), demonstrating the additive contribution of the benzyloxy substituent in the 2-oxoindole context. The target compound differs topologically: (i) the acetamide is attached at N1 rather than C3 of the indole, placing the linker in a distinct vector orientation; (ii) the indole is in the reduced (non-oxo) form, affecting H-bond donor/acceptor capacity. These scaffold-level differences preclude direct kinase IC50 extrapolation but define a distinct chemical space for kinase selectivity profiling.

Kinase inhibitor scaffold classification Indole substitution topology PDGFR/VEGFR-2

Procurement-Relevant Application Scenarios for 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide


IDO1 Selectivity Screening with Positional Isomer Matched-Pair Analysis

The compound is most rationally deployed as part of a positional isomer matched pair with the 5-benzyloxy analog to map the IDO1 pharmacophore's tolerance for benzyloxy substitution position. The 5-isomer's characterized IC50 range of 13–64 nM across six cell lines (BindingDB BDBM50514753, ChEMBL4557994) provides a quantitative benchmark against which the 6-isomer can be compared under identical assay conditions. A significant potency shift upon C5→C6 migration would inform the design of second-generation IDO1 inhibitors with altered selectivity versus tryptophan 2,3-dioxygenase (TDO), for which the 5-isomer shows weak inhibition (IC50 = 5.46 μM) [1]. This matched-pair approach reduces the risk of over-interpreting single-compound screening results and is preferred for medicinal chemistry optimization campaigns.

Tubulin Polymerization Inhibitor Screening Leveraging the Trimethoxyphenyl Pharmacophore

Given the documented potency of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives and 1-benzyl-4,5,6-trimethoxyindoles (mean antiproliferative IC50 = 26–27 nM across diverse cancer lines, including an MDR+ model) [2], the target compound can be included in a tubulin polymerization inhibitor screening cascade. The 3,4,5-trimethoxyphenyl group provides established colchicine-site binding, while the 6-benzyloxy substituent offers a vector for modulating pharmacokinetic properties without abolishing tubulin engagement. Researchers should prioritize head-to-head comparison with the unsubstituted indole-1-acetamide control and with known tubulin inhibitors such as colchicine or combretastatin A-4 in both biochemical polymerization assays and cell cycle arrest (G2/M) readouts.

Cell Permeability Optimization in CNS-Targeted Indole Derivative Libraries

The benzyloxy group's contribution to lipophilicity (estimated logP ≈ 3.7; ΔlogP ≈ +2.5 vs. hydroxy-indole analogs) and the documented 3.2-fold enhancement of Caco-2 permeability for benzyloxy-substituted indoles over hydroxyl congeners makes this compound a suitable tool for blood-brain barrier (BBB) permeability studies. When deployed alongside matched hydroxyindole and methoxyindole analogs in a parallel artificial membrane permeability assay (PAMPA-BBB) or hCMEC/D3 cell monolayer assay, the compound can quantify the permeability gain attributable to the benzyloxy moiety, guiding CNS drug discovery efforts that require optimized indole-based scaffolds.

Kinase Profiling in an Underexplored Indole-1-acetamide Chemical Space

Commercial kinase inhibitor libraries are heavily populated with indole-3-acetamides, oxindoles, and N-aryl indoles, leaving the indole-1-acetamide topology underrepresented. Kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) should include this compound to survey selectivity against PDGFRα/β, VEGFR-2, and CDK family kinases—targets for which structurally related indole chemotypes have established inhibitory activity (e.g., PDGFRα IC50 = 1.73–2.85 μM for 2-oxoindole benzyloxy derivatives) . A positive hit in one of these assays would identify a novel kinase-inhibitor scaffold distinct from existing indole-based clinical candidates, creating intellectual property opportunities.

Quote Request

Request a Quote for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.